(6-氰基吡啶-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

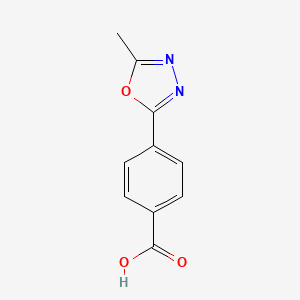

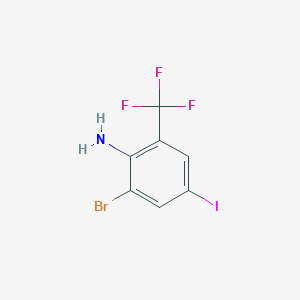

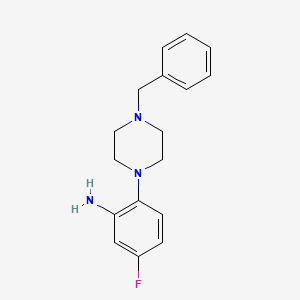

(6-Cyanopyridin-2-yl)boronic acid, also known as 6CPBA, is a boronic acid derivative of the pyridine ring system. It is a white crystalline solid that is insoluble in water and is widely used in organic synthesis. 6CPBA has been extensively studied for its potential applications in various areas of scientific research, such as drug development, biochemistry, and cell biology. The synthesis of 6CPBA is relatively simple and its chemical properties make it a versatile reagent for a variety of reactions.

科学研究应用

传感应用

硼酸: 以其与二醇和其他路易斯碱形成可逆共价络合物的能力而闻名,这使其成为传感应用的理想选择 。(6-氰基吡啶-2-基)硼酸可用于开发检测糖和其他含二醇基团物质的传感器。这在医学诊断中特别有用,例如用于糖尿病管理的葡萄糖传感器。

生物标记

由于其对二醇的特定结合,硼酸可用于生物标记 。(6-氰基吡啶-2-基)硼酸可以连接到含有二醇基团的生物分子,例如糖蛋白,从而实现这些分子在生物系统中的可视化和追踪。

蛋白质操纵和修饰

硼酸与二醇的可逆相互作用还使蛋白质的操纵和修饰成为可能 。这可以应用于各种研究领域,包括蛋白质组学和药物开发,其中(6-氰基吡啶-2-基)硼酸可用于修饰蛋白质结构或功能。

治疗开发

硼酸具有治疗潜力,因为其生化相互作用(6-氰基吡啶-2-基)硼酸可以探索其治疗应用,特别是在针对涉及糖蛋白或其他含二醇生物分子的疾病方面 .

分离技术

在色谱和其他分离技术中,硼酸可用于根据二醇基团的存在选择性结合和分离化合物 。(6-氰基吡啶-2-基)硼酸可以掺入色谱介质中,以改善复杂生物样品的分离。

材料科学

硼酸在材料科学中用于制造对环境刺激做出反应的智能材料 。(6-氰基吡啶-2-基)硼酸可以作为聚合物或涂层的构建单元,这些聚合物或涂层会根据二醇的存在或 pH 值的变化而改变其特性。

作用机制

Target of Action

The primary target of (6-Cyanopyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, (6-Cyanopyridin-2-yl)boronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . The palladium catalyst first undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond . The boronic acid group, being nucleophilic, is then transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by (6-Cyanopyridin-2-yl)boronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The use of (6-Cyanopyridin-2-yl)boronic acid in this reaction contributes to its success due to the compound’s stability, ease of preparation, and environmentally benign nature .

Result of Action

The result of the action of (6-Cyanopyridin-2-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of (6-Cyanopyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is typically conducted under mild conditions, which can be advantageous in terms of energy efficiency and the preservation of sensitive functional groups . Additionally, the reaction is generally performed in an inert atmosphere at room temperature , which can impact the stability and efficacy of the compound.

安全和危害

未来方向

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

(6-cyanopyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKKKADKQKMJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005127 |

Source

|

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848500-38-9 |

Source

|

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)